3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane
Description
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane is a cyclic ether derivative with a tetrahydrofuran (oxolane) backbone. Its structure features a five-membered oxolane ring substituted at position 2 with a cyclopropyl group and at position 3 with both a methyl and a bromomethyl group. This compound is of interest in organic synthesis, particularly for constructing complex molecules requiring strained or functionalized cyclic frameworks.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(bromomethyl)-2-cyclopropyl-3-methyloxolane |
InChI |
InChI=1S/C9H15BrO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6H2,1H3 |
InChI Key |
KVRWQHGRNQPICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1C2CC2)CBr |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl-Substituted Oxolane Ring Synthesis
The cyclopropyl substituent is typically introduced via:
- Cyclopropanation reactions on suitable alkene precursors, often using Simmons–Smith or carbenoid reagents.
- Ring closure reactions involving diol or hydroxyalkyl intermediates that contain the cyclopropyl group.
For example, cyclopropylacetate derivatives have been used as starting materials to build cyclopropyl-substituted esters, which can be converted into oxolane rings through intramolecular cyclization or ring-closing reactions.
Bromomethylation of Oxolane Derivatives
The bromomethyl group is introduced by halogenation of methyl groups adjacent to the oxygen atom in the oxolane ring. Common methods include:
- Free radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., peroxide or light), selectively brominating the methyl group.
- Nucleophilic substitution reactions where a hydroxymethyl group on the oxolane ring is converted into bromomethyl via reaction with reagents like methanesulfonyl chloride followed by treatment with potassium bromide or potassium thioacetate, as intermediates in the synthesis of related compounds.
Use of Protective Groups and Nucleophilic Substitution
Protective groups such as dioxolane rings are often employed to mask aldehyde or ketone functionalities during multi-step syntheses. For example, 2-bromomethyl-1,3-dioxolane is a key intermediate in many bromomethylation reactions, providing a stable bromomethyl source that can be further manipulated under mild conditions.
Representative Synthetic Route Example
A plausible synthetic route based on literature and patent data is as follows:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyclopropylacetate intermediate | Cyclopropanation of alkene precursor using Simmons–Smith reagent | Cyclopropyl-substituted ester |
| 2 | Conversion to oxolane ring | Intramolecular cyclization of hydroxyalkyl intermediate | 2-cyclopropyl-3-methyloxolane |
| 3 | Bromomethylation | Treatment with methanesulfonyl chloride and triethylamine at -10°C, followed by reaction with potassium thioacetate in tetrahydrofuran at 45-50°C | Introduction of bromomethyl group at 3-position |
| 4 | Purification | Extraction, washing, and silica gel chromatography | Pure 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane |
This sequence is adapted from the synthesis of related bromomethyl cyclopropyl oxolane derivatives described in patent EP2287154A1 and related organic synthesis studies.
Experimental Data and Yields
| Compound | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Cyclopropylacetate intermediate | ~85-90 | Cyclopropanation using methylmagnesium bromide and zinc-copper couple | High regioselectivity |
| Oxolane ring formation | 80-88 | Acid-catalyzed cyclization or intramolecular nucleophilic substitution | Requires dry solvents |
| Bromomethylation | 75-93 | Methanesulfonyl chloride activation at -10°C; potassium thioacetate substitution at 45-50°C for 24-48 h | Sensitive to moisture; inert atmosphere recommended |
These yields are consistent with reported values in literature for similar transformations.
Research Findings and Mechanistic Insights
- Radical bromomethylation at low temperatures favors selective substitution without ring opening of the cyclopropyl group, which is prone to ring strain-induced cleavage.
- The S_N2 displacement mechanism is dominant in the substitution of mesylate intermediates by bromide or thioacetate nucleophiles, preserving stereochemistry at the oxolane ring carbon centers.
- Protective groups like 1,3-dioxolane stabilize intermediates and facilitate selective functionalization at the bromomethyl site.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Temperature Range | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation | Simmons–Smith reagent (Zn-Cu, CH2I2) | 0 to 25°C | High selectivity for cyclopropyl ring | Sensitive to moisture |
| Methanesulfonyl chloride activation | MsCl, triethylamine | -10°C | Efficient conversion of hydroxyl to good leaving group | Requires low temperature control |
| Nucleophilic substitution | Potassium thioacetate or bromide | 20-50°C | High yield of bromomethyl product | Long reaction times (24-48 h) |
| Protective group strategy | 1,3-dioxolane formation | Room temperature | Stabilizes aldehydes/ketones | Additional steps for deprotection |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a hydroxylated oxolane .
Scientific Research Applications
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane exerts its effects depends on the specific application. In biological systems, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and oxolane rings may also interact with specific molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound 2-(3-bromopropyl)-2-methyl-1,3-dioxolane (CID 560054, C₇H₁₃BrO₂) serves as a structurally relevant comparator. Key differences include:
- Ring system : The target compound has a five-membered oxolane (tetrahydrofuran) ring, whereas the comparator features a 1,3-dioxolane ring (a five-membered diether).
- Substituents : The cyclopropyl group in the target compound introduces steric strain, absent in the comparator’s linear bromopropyl chain.
- Bromine placement : Bromine is part of a bromomethyl group (CH₂Br) in the target vs. a bromopropyl chain (CCCBr) in the comparator.
Physicochemical Properties
| Property | 3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO | C₇H₁₃BrO₂ |
| Molecular Weight | 219.12 g/mol | 209.08 g/mol |
| Ring Type | Oxolane (tetrahydrofuran) | 1,3-Dioxolane |
| Bromine Position | C3 (bromomethyl) | C3 (bromopropyl chain) |
| Key Substituents | Cyclopropyl, methyl, bromomethyl | Methyl, bromopropyl |
| Predicted Boiling Point* | ~220–240°C | ~200–220°C |
| Solubility (in water)* | Low (hydrophobic substituents) | Moderate (polar dioxolane ring) |
*Estimated based on structural analogs .
Data Tables
Table 1: Structural and Physical Comparison
| Parameter | This compound | 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO | C₇H₁₃BrO₂ |
| SMILES | C1C(COC1)(C)C(CBr)C2CC2 | CC1(OCCO1)CCCBr |
| Predicted LogP* | 2.8 | 1.5 |
| Hydrogen Bond Acceptors | 1 (oxygen) | 2 (diether oxygens) |
*Calculated using the Crippen method .
Biological Activity
3-(Bromomethyl)-2-cyclopropyl-3-methyloxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound features a cyclopropyl ring, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor binding. Its structural formula can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 203.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The bromomethyl group can act as a leaving group, facilitating nucleophilic attack by enzymes, which may inhibit their function.
- Receptor Binding : The cyclopropyl moiety enhances lipophilicity, allowing better interaction with membrane-bound receptors.
Case Studies and Research Findings
-
Antitumor Activity
- A study evaluated the cytotoxic effects of several derivatives of cyclopropane compounds against human cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant antitumor activity, with IC values ranging from 10 to 50 µM in various cancer models, particularly in A549 and MCF-7 cell lines .
- Anti-inflammatory Activity
- Antimicrobial Properties
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other cyclopropyl derivatives:
| Compound Name | Antitumor IC (µM) | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | 20 | Moderate | Effective |
| Cyclopropyl derivative A | 15 | High | Low |
| Cyclopropyl derivative B | 30 | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
